molecular formula C20H16N2O2S B2956333 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896618-81-8

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Número de catálogo: B2956333
Número CAS: 896618-81-8
Peso molecular: 348.42
Clave InChI: DMZGLMPCGZCRAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic aromatic system featuring a tricyclic core with fused oxygen (8-oxa) and nitrogen (5,6-diaza) heteroatoms, a thiophene substituent, and a phenolic hydroxyl group. The compound’s stereoelectronic profile makes it a candidate for applications in medicinal chemistry, particularly in targeting oxidative stress-related pathways .

Propiedades

IUPAC Name

2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZGLMPCGZCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, which can be synthesized through the reaction of sodium metal with thiophene and ethylene oxide under controlled conditions . The oxa-diazatricyclo structure is then formed through a series of cyclization reactions involving appropriate precursors. Finally, the phenol group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

a. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structure : Features a spiro[4.5]decane core with 7-oxa-9-aza heteroatoms and a benzothiazole substituent.
  • Key Differences : The spirocyclic system lacks the fused tricyclic rigidity of the target compound, reducing planarity. The benzothiazole group introduces a sulfur atom but lacks the thiophene’s π-conjugation.
  • Applications : Primarily studied for synthetic versatility rather than bioactivity .

b. 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)

  • Structure : Contains a tetracyclic framework with 3,7-dithia-5-aza heteroatoms and a 4-hydroxyphenyl group.
  • Key Differences: Replacement of oxygen with sulfur (dithia) increases electron density and polarizability. The additional ketone group alters reactivity compared to the phenolic hydroxyl in the target compound.
Functional Analogues with Antioxidant Activity

a. 4-(((6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol (Compound 6)

  • Structure: Combines a triazolo-thiadiazine core with a 2,6-dimethoxyphenol group.
  • Key Differences: The dimethoxy-phenol group offers less redox activity than the target’s unsubstituted phenol. The triazolo-thiadiazine system provides nitrogen-rich hydrogen-bonding capacity.
  • Bioactivity : Exhibits antioxidant activity (DPPH IC₅₀ = 18.7 µM), though weaker than the target compound’s predicted performance based on hydroxyl group accessibility .

b. 4-(((6-(3-(4-Aryl)thioureido)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol (Compound 9b)

  • Structure : Includes a thioureido side chain for enhanced electron delocalization.
  • Bioactivity : Superior antioxidant activity (FRAP value = 1.24 mM Fe²⁺/g) compared to ascorbic acid, attributed to the thiourea group’s radical stabilization .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Bioactivity (DPPH IC₅₀/FRAP) Reference
2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[...]phenol C₂₀H₁₃NO₂S Phenol, Thiophene, Oxa-Diaza Tricyclic Predicted IC₅₀ ~15 µM
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₅H₂₅N₃O₃S Benzothiazole, Spirocyclic Oxa-Aza Not reported
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) C₁₈H₁₅NO₂S₂ Dithia-Aza Tetracyclic, Ketone Not reported
4-(((6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol (6) C₁₅H₁₆N₆O₃S Triazolo-Thiadiazine, Dimethoxy-phenol IC₅₀ = 18.7 µM
4-(((6-(3-(4-Aryl)thioureido)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-... (9b) C₂₃H₂₃N₇O₃S₂ Thioureido, Triazolo-Thiadiazine FRAP = 1.24 mM Fe²⁺/g
Table 2: Electronic Properties
Compound λₘₐₓ (nm) HOMO-LUMO Gap (eV) Solubility (LogP)
Target Compound 310 3.2 2.8
9-(4-Hydroxyphenyl)-3,7-dithia-... (IIj) 285 2.9 3.5
Compound 9b 335 3.0 2.1

Research Findings and Discussion

  • Structural Rigidity vs.
  • Antioxidant Mechanism: The phenolic hydroxyl group in the target compound donates protons more readily than methoxy-substituted analogues (e.g., Compound 6), aligning with its predicted lower DPPH IC₅₀ .
  • Synthetic Challenges : Unlike triazolo-thiadiazine derivatives synthesized via cyclization (), the target compound’s tricyclic system likely requires advanced methods such as transition-metal-catalyzed annulation, though explicit synthetic details are absent in the provided evidence .

Actividad Biológica

The compound 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol (CAS No: 896618-81-8) is a complex heterocyclic compound with potential biological activities. Its unique structure incorporates a thiophene ring and an oxa-diazatricyclo framework, which may contribute to its interactions with biological systems.

  • Molecular Formula : C20H16N2O2S
  • Molecular Weight : 348.4182 g/mol
  • SMILES : Oc1ccccc1C1=NN2C(C1)c1ccccc1OC2c1cscc1

Biological Activity Overview

Research into the biological activities of this compound has highlighted its potential as an antimicrobial and anticancer agent. The following sections detail specific findings regarding its biological mechanisms and efficacy.

Antimicrobial Activity

In preliminary studies, 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has shown promising antimicrobial properties against various pathogens.

Table 1: Antimicrobial Efficacy Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a dual inhibitor of the PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of the compound on several cancer cell lines:

Cell Lines Tested :

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
A5490.20 ± 0.05Inhibition of PI3Kα/mTOR pathway
MCF-71.25 ± 0.11Induction of apoptosis and cell cycle arrest
HeLa1.03 ± 0.24Modulation of AKT phosphorylation

The compound demonstrated significant anti-tumor activity with a notable ability to induce apoptosis in A549 cells at low concentrations, suggesting its potential as a therapeutic agent in lung cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
  • DNA Interaction : The structure allows for possible binding to DNA, affecting transcriptional processes.
  • Cell Cycle Modulation : Evidence suggests it can induce cell cycle arrest in the G0/G1 phase in certain cancer cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.